Dicyclobutylamine hydrochloride

Description

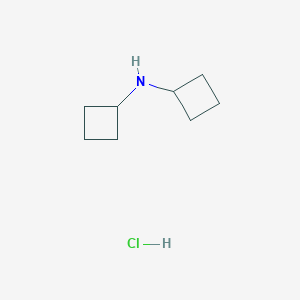

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-cyclobutylcyclobutanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-3-7(4-1)9-8-5-2-6-8;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDLUJXWLUJJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674187 | |

| Record name | N-Cyclobutylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90203-81-9 | |

| Record name | N-Cyclobutylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dicyclobutylamine Hydrochloride and Its Derivatives

Classical Synthesis Approaches

Classical methods for the synthesis of secondary amines like dicyclobutylamine (B2588480) have been well-established in organic chemistry. These approaches, while effective, often involve stoichiometric reagents and may not align with modern green chemistry principles.

Two primary classical pathways are proposed for the synthesis of dicyclobutylamine: reductive amination and N-alkylation.

Reductive Amination: This is a widely used method for forming amines from carbonyl compounds. wikipedia.org In the context of dicyclobutylamine synthesis, this would involve the reaction of cyclobutanone (B123998) with cyclobutylamine (B51885). The reaction proceeds in two main steps. First, the primary amine (cyclobutylamine) undergoes a nucleophilic attack on the carbonyl carbon of cyclobutanone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or its protonated form, an iminium ion). chemistrysteps.com In the second step, the imine is reduced to the secondary amine, dicyclobutylamine. wikipedia.org The final step to obtain the hydrochloride salt is a simple acid-base reaction with hydrochloric acid.

N-Alkylation of Cyclobutylamine: This method involves the direct alkylation of a primary amine (cyclobutylamine) with an alkyl halide (e.g., cyclobutyl bromide). This is a nucleophilic substitution reaction where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. wikipedia.orgmasterorganicchemistry.com A significant challenge with this method is the potential for over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com Careful control of reaction conditions, such as the stoichiometry of the reactants, is crucial to favor the desired mono-alkylation.

The choice of catalyst and reaction conditions is critical for the success of these classical synthetic routes.

For reductive amination , a variety of reducing agents can be employed. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chemistrysteps.comorganic-chemistry.org Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion over the starting ketone, allowing for a one-pot reaction. chemistrysteps.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) and is often facilitated by a mildly acidic pH to promote imine formation. wikipedia.org Catalytic hydrogenation using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is another effective method for the reduction step. wikipedia.orgresearchgate.net

For N-alkylation , the reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. Common bases include carbonates like potassium carbonate (K₂CO₃) or tertiary amines like triethylamine (B128534) (Et₃N). The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. researchgate.netsciencemadness.org

| Reaction Pathway | Reactants | Catalyst/Reagent | Solvent | Typical Conditions |

| Reductive Amination | Cyclobutanone, Cyclobutylamine | NaBH₃CN | Methanol | Mildly acidic (pH ~6), Room Temperature |

| Cyclobutanone, Cyclobutylamine | H₂/Pd-C | Ethanol | H₂ pressure, Room to moderate Temperature | |

| N-Alkylation | Cyclobutylamine, Cyclobutyl bromide | K₂CO₃ | Acetonitrile | Reflux |

Table 1: Representative Classical Synthesis Conditions for Dicyclobutylamine (Analogous Systems).

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methods in chemistry. mdpi.com This has led to the exploration of greener alternatives for the synthesis of amines, including dicyclobutylamine.

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Key principles relevant to the synthesis of dicyclobutylamine include atom economy, and the use of solvent-free and metal-free protocols.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Addition reactions have a 100% atom economy as all reactant atoms are incorporated into the product. organic-chemistry.org In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

The classical N-alkylation of cyclobutylamine with cyclobutyl bromide, for instance, has a lower atom economy due to the formation of a salt byproduct (e.g., KBr if K₂CO₃ is used as the base).

Reductive amination, especially when performed catalytically with hydrogen gas, can have a high atom economy, with water being the only stoichiometric byproduct. The use of hydride reagents like NaBH₄ introduces salt byproducts, thus lowering the atom economy.

Calculating Atom Economy for a Hypothetical Reductive Amination:

Reactants: Cyclobutanone (C₄H₆O, MW: 70.09 g/mol ) + Cyclobutylamine (C₄H₉N, MW: 71.12 g/mol ) + H₂ (MW: 2.02 g/mol ) Product: Dicyclobutylamine (C₈H₁₅N, MW: 125.21 g/mol ) + Water (H₂O, MW: 18.02 g/mol )

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Percent Atom Economy = (125.21 / (70.09 + 71.12 + 2.02)) x 100 ≈ 87.4%

This calculation demonstrates the high potential atom economy of a catalytic reductive amination pathway.

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free, or neat, reactions can lead to higher reaction rates, easier product purification, and a significant reduction in waste. researchgate.netbohrium.com For the synthesis of secondary amines, solvent-free reductive aminations have been reported, often using a solid acid activator with a reducing agent like sodium borohydride. organic-chemistry.orgresearchgate.net Such a protocol could potentially be adapted for the synthesis of dicyclobutylamine.

The development of metal-free catalytic systems is another important area of sustainable chemistry, as it avoids the use of potentially toxic and expensive heavy metals. For reductive amination, organocatalysts like thiourea (B124793) derivatives have been shown to catalyze the reaction in a metal-free manner, using a hydrogen source like Hantzsch ester. organic-chemistry.org Boron trifluoride etherate (BF₃·Et₂O) has also been used to catalyze the metal-free reductive amination of ketones with formic acid as the reductant. While not specifically reported for dicyclobutylamine, these metal-free approaches represent a promising avenue for its sustainable synthesis.

| Sustainable Strategy | Reactants | Catalyst/Reagent | Key Advantage |

| Solvent-Free Reductive Amination | Cyclobutanone, Cyclobutylamine | NaBH₄ / Boric Acid | Reduced solvent waste, potentially faster reaction |

| Metal-Free Catalytic Reductive Amination | Cyclobutanone, Cyclobutylamine | Thiourea derivative / Hantzsch ester | Avoids use of heavy metal catalysts |

| Metal-Free Catalytic Reductive Amination | Cyclobutanone, Cyclobutylamine | BF₃·Et₂O / Formic Acid | Uses inexpensive and readily available reagents |

Table 2: Potential Modern and Sustainable Synthetic Strategies for Dicyclobutylamine.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering advantages such as reduced reaction times, increased yields, and enhanced purity of products. google.com This technology utilizes microwave energy to directly heat the reactants and solvent, leading to rapid and uniform heating. google.com

In the context of dicyclobutylamine synthesis, a hypothetical microwave-assisted approach could significantly expedite the reductive amination of dicyclobutyl ketone. The reaction of dicyclobutyl ketone with an ammonia (B1221849) source and a reducing agent could be carried out in a sealed vessel under microwave irradiation. This method is anticipated to shorten the reaction time from hours to minutes compared to conventional heating methods. researchgate.net The use of microwave irradiation can also facilitate solvent-free reactions, contributing to greener chemistry principles. google.com

A general procedure for microwave-assisted reductive amination might involve:

Charging a microwave reactor vessel with dicyclobutyl ketone, an ammonium salt (e.g., ammonium acetate), and a suitable reducing agent.

Adding a high-boiling point solvent that couples efficiently with microwaves, or performing the reaction under neat conditions.

Irradiating the mixture with microwaves at a set temperature and pressure for a short duration (e.g., 5-30 minutes). nih.gov

Upon completion, the reaction mixture would be worked up to isolate the dicyclobutylamine, which is then converted to its hydrochloride salt.

Enzyme-Catalyzed and Biocatalytic Approaches

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. organic-chemistry.org Enzymes such as transaminases and imine reductases are particularly relevant for the synthesis of amines. wikipedia.org

A potential biocatalytic route to dicyclobutylamine could employ a transaminase, which would catalyze the conversion of dicyclobutyl ketone to dicyclobutylamine using an amine donor like isopropylamine. This reaction would proceed with high stereoselectivity, offering a route to chiral dicyclobutylamine if a prochiral ketone is used or if kinetic resolution of a racemic ketone is achieved.

Alternatively, an imine reductase could be used to reduce the imine formed from the reaction of dicyclobutyl ketone and ammonia. This enzymatic reduction is often highly stereoselective. The advantages of biocatalytic methods include mild reaction conditions (ambient temperature and pressure, neutral pH) and the potential for high enantiomeric excess in the final product. organic-chemistry.org

Synthesis of Dicyclobutylamine Hydrochloride Derivatives

The synthesis of derivatives of dicyclobutylamine is essential for exploring its structure-activity relationships in various applications. Reductive amination is a key strategy for preparing N-substituted dicyclobutylamine derivatives. masterorganicchemistry.com

Strategies for Structural Modification and Diversification

Structural modification of dicyclobutylamine can be readily achieved through N-alkylation or N-arylation. A versatile method for this is reductive amination, where dicyclobutylamine is reacted with a variety of aldehydes or ketones in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com This one-pot procedure allows for the introduction of a wide range of substituents onto the nitrogen atom.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can depend on the specific substrates and desired reaction conditions.

For instance, the reaction of dicyclobutylamine with a substituted benzaldehyde (B42025) in the presence of sodium triacetoxyborohydride would yield the corresponding N-benzyl-dicyclobutylamine derivative. Similarly, reaction with a ketone like acetone (B3395972) would produce N-isopropyl-dicyclobutylamine. This strategy allows for the creation of a diverse library of derivatives from a common dicyclobutylamine precursor.

A patent for the synthesis of related cyclobutylamine compounds describes the reaction of imine substrates with olefinic compounds under photochemical conditions to yield cyclobutylamine derivatives, showcasing another avenue for diversification. google.com

| Starting Material (Aldehyde/Ketone) | Reagent | Product (N-substituted Dicyclobutylamine Derivative) |

| Formaldehyde | Dicyclobutylamine | N-methyl-dicyclobutylamine |

| Benzaldehyde | Dicyclobutylamine | N-benzyl-dicyclobutylamine |

| Acetone | Dicyclobutylamine | N-isopropyl-dicyclobutylamine |

| Cyclohexanone | Dicyclobutylamine | N-cyclohexyl-dicyclobutylamine |

Stereoselective Synthesis of Enantiomers and Diastereomers

The development of stereoselective synthetic routes is crucial for accessing specific enantiomers or diastereomers of dicyclobutylamine derivatives, which may exhibit different biological activities. One approach involves the use of chiral catalysts in the synthesis. For example, a rhodium/diene-catalyzed asymmetric 1,4-addition to a cyclobutene (B1205218) precursor could establish the desired stereochemistry early in the synthetic sequence. nih.gov

Another strategy is the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

Biocatalytic methods, as mentioned earlier, are inherently stereoselective. The use of specific enzyme variants can provide access to either enantiomer of a chiral amine with high optical purity. calstate.edu For instance, different enantiomers of a chiral amine can be obtained from the enzymatic resolution of a racemic mixture. calstate.edu

Purification and Isolation Techniques in Synthesis

The purification and isolation of this compound and its derivatives are critical steps to ensure the final product's purity. Standard laboratory techniques are employed, often in combination.

Following the synthesis, a typical work-up procedure involves quenching the reaction and removing the catalyst and unreacted reagents. This is often achieved through an aqueous work-up. For example, in a reductive amination, the reaction mixture might be treated with an aqueous acid solution to neutralize any remaining reducing agent and to extract the amine product into the aqueous phase as its hydrochloride salt.

A common purification sequence described in the synthesis of related cyclobutylamine compounds involves:

Washing the reaction mixture with a dilute aqueous solution of an acid (e.g., 5% ammonium chloride) to remove basic impurities. google.com

Washing with an aqueous base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. google.com

Washing with brine to remove residual water-soluble impurities.

Drying the organic phase over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. google.com

Concentrating the solution under reduced pressure to yield the crude product. google.com

For further purification, column chromatography is frequently employed. calstate.edu Silica gel is a common stationary phase, and a mixture of solvents, such as ethyl acetate (B1210297) and hexanes, is used as the mobile phase to separate the desired product from byproducts. The final dicyclobutylamine can then be dissolved in a suitable solvent like diethyl ether or isopropanol (B130326) and treated with a solution of hydrogen chloride to precipitate the this compound salt, which can be collected by filtration and dried.

Advanced Analytical and Spectroscopic Characterization of Dicyclobutylamine Hydrochloride

Advanced Characterization Methodologies

The structural and purity analysis of dicyclobutylamine (B2588480) hydrochloride relies on a suite of sophisticated instrumental techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural mapping, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and vibrational spectroscopies (Infrared and Raman) for functional group identification. Ultraviolet-Visible (UV-Vis) spectroscopy is employed to assess the presence of chromophoric systems. Furthermore, chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for separating the main component from any process-related or degradation impurities, thus establishing a comprehensive impurity profile. ijprajournal.commedwinpublishers.com The integration of these techniques provides a holistic understanding of the chemical entity.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity of atoms, the molecular mass, and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the covalent framework of an organic molecule. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in dicyclobutylamine hydrochloride can be determined.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The proton on the nitrogen atom of the ammonium (B1175870) salt (N-H) would appear as a broad signal due to quadrupole broadening and exchange. The protons on the carbons directly attached to the nitrogen (α-protons) would be deshielded and appear as a multiplet. The remaining cyclobutyl protons would produce complex overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the unique carbon environments in the molecule. For the symmetric this compound, three distinct carbon signals are predicted: one for the two equivalent carbons bonded directly to the nitrogen atom (α-carbons) and two for the remaining carbons of the cyclobutane (B1203170) rings (β- and γ-carbons). The α-carbon signal would be the most deshielded due to the electron-withdrawing effect of the nitrogen atom.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~8.0 - 9.5 | N-H proton (broad singlet) |

| ¹H | ~3.0 - 3.5 | CH-N protons (multiplet) |

| ¹H | ~1.6 - 2.4 | Cyclobutyl CH₂ protons (complex multiplets) |

| ¹³C | ~55 - 65 | CH-N carbon |

| ¹³C | ~25 - 35 | Cyclobutyl CH₂ carbons |

| ¹³C | ~15 - 20 | Cyclobutyl CH₂ carbon |

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would typically be used. The analysis would confirm the molecular weight of the corresponding free base. The protonated molecule [M+H]⁺ of dicyclobutylamine (C₈H₁₅N) would be observed, confirming the molecular mass. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information. For secondary amines like dicyclobutylamine, characteristic fragmentation includes α-cleavage, which is the cleavage of the bond adjacent to the C-N bond. researchgate.net This would result in the loss of a propyl radical from a cyclobutane ring. Another common fragmentation pathway is the cleavage of the C-N bond itself, leading to the formation of a cyclobutyl cation or related fragments.

Table 2: Predicted Mass Spectrometry Data for Dicyclobutylamine

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 126.1283 | Protonated molecular ion of dicyclobutylamine free base |

| Fragment | 84.0813 | Result of α-cleavage (loss of C₃H₇) |

| Fragment | 70.0657 | Cyclobutyliminium ion from C-N cleavage |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. nih.gov For this compound, the IR spectrum is expected to show characteristic absorption bands.

Key expected vibrations include:

N-H Stretch: A broad and strong series of bands in the 2700-2250 cm⁻¹ region, characteristic of a secondary ammonium salt (R₂NH₂⁺).

C-H Stretch: Sharp bands just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the cyclobutane rings.

CH₂ Bending: A scissoring vibration typically around 1450 cm⁻¹.

C-N Stretch: A band in the fingerprint region (typically 1250-1020 cm⁻¹).

Ring Vibrations: Vibrations associated with the cyclobutane ring structure, such as ring puckering and twisting modes, would also be present. nih.gov

The Raman spectrum would provide complementary information, often showing strong signals for the symmetric C-C and C-H vibrations of the aliphatic rings.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2700-2250 | N-H Stretch (secondary ammonium) | Strong, Broad |

| 2950-2850 | C-H Stretch (aliphatic) | Strong, Sharp |

| ~1450 | CH₂ Bending (Scissoring) | Medium |

| 1250-1020 | C-N Stretch | Medium-Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq Compounds with chromophores, such as aromatic rings, conjugated double bonds, or carbonyl groups, exhibit characteristic UV-Vis spectra.

This compound is a saturated aliphatic amine. It lacks π-electrons or conjugated systems. uobabylon.edu.iq Therefore, it is not expected to show any significant absorbance in the standard UV-Vis range of 200-800 nm. The only possible electronic transitions are high-energy σ → σ* transitions, which occur at wavelengths below 200 nm and are generally not observable with standard laboratory spectrophotometers. uobabylon.edu.iqresearchgate.net The absence of a UV-Vis spectrum can itself be a useful piece of information, confirming the lack of unsaturated impurities.

Chromatographic Separations for Purity and Impurity Profiling

Chromatographic techniques are essential for separating a drug substance from any impurities. chromatographyonline.com According to regulatory bodies, impurities must be identified, quantified, and controlled. chromatographyonline.com Impurity profiling is the process of identifying and characterizing all potential and actual impurities in a pharmaceutical product. ijprajournal.com

For this compound, High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for purity assessment. ijprajournal.com

Reversed-Phase HPLC (RP-HPLC): This is the most widely used mode. A nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water/buffer and acetonitrile (B52724) or methanol). This method would effectively separate dicyclobutylamine from more polar or less polar impurities.

Detectors: Since dicyclobutylamine lacks a chromophore, a standard UV detector may not be effective unless the impurities themselves are UV-active. More universal detectors are often required.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is a powerful hyphenated technique that allows for the separation of impurities and their simultaneous identification based on their mass-to-charge ratio. ijprajournal.com

Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are near-universal detectors that can quantify non-volatile analytes regardless of their optical properties.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), can also be used, particularly for analyzing volatile impurities or potential residual solvents. ijprajournal.com

Table 4: Chromatographic Methods for this compound Analysis

| Technique | Typical Application | Common Detector(s) |

|---|---|---|

| Reversed-Phase HPLC | Purity determination, separation of non-volatile impurities | MS, CAD, ELSD |

| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents | FID, MS |

| Thin-Layer Chromatography (TLC) | Rapid purity screening, monitoring reaction progress | Staining Reagents (e.g., ninhydrin) |

| Ion Chromatography (IC) | Quantification of the hydrochloride counter-ion (Cl⁻) | Conductivity Detector |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary and non-destructive technique used to determine the atomic and molecular structure of a crystal. In the analysis of this compound, which exists as a solid, XRD would provide invaluable information about its crystalline nature. cymitquimica.com When a beam of X-rays strikes the crystalline lattice of the compound, the X-rays are scattered in specific directions. The angles and intensities of these diffracted beams are recorded to produce a unique diffraction pattern.

This pattern serves as a fingerprint for the crystalline solid, allowing for phase identification and determination of crystal purity. lumenlearning.com For this compound, XRD analysis would confirm its crystalline structure, differentiating it from any amorphous solid-phase impurities. acs.org The analysis of the diffraction pattern can yield the unit cell dimensions—the fundamental repeating unit of the crystal lattice.

Furthermore, for amine hydrochlorides, XRD is instrumental in studying their derivatives for identification purposes. acs.org Although a specific crystal structure from a single-crystal XRD experiment for this compound is not publicly documented, powder X-ray diffraction (PXRD) would be the standard method to obtain its characteristic diffraction pattern. The expected data from a PXRD analysis would be a table of diffraction angles (2θ) and their corresponding intensities, which could be compared to a reference database if available.

Illustrative Data Table from PXRD Analysis of a Crystalline Amine Hydrochloride: (Note: This table is illustrative and does not represent actual data for this compound)

| 2θ Angle (°) | Intensity (counts) | d-spacing (Å) |

| 10.5 | 850 | 8.42 |

| 15.2 | 1200 | 5.82 |

| 20.8 | 3400 | 4.27 |

| 25.1 | 1500 | 3.54 |

| 30.5 | 900 | 2.93 |

Thermal Analysis Techniques (e.g., DSC, TGA)

Thermal analysis techniques are crucial for understanding the physicochemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary methods that provide insights into the thermal stability and phase transitions of this compound. libretexts.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique can detect physical and chemical changes that involve an exchange of heat, such as melting, crystallization, and solid-solid transitions. For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. The absence of a melting point in some databases suggests it may decompose before melting. lookchem.com The heat of fusion (ΔHfus), which is the energy required to melt the solid, can also be determined from the area under the melting peak.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. This is particularly useful for determining the thermal stability and decomposition profile of a compound. For an amine hydrochloride salt, heating typically leads to decomposition. olisystems.com In the case of this compound, TGA would reveal the temperature at which it begins to lose mass. This decomposition likely involves the loss of hydrogen chloride (HCl) and the subsequent degradation of the dicyclobutylamine base. wikipedia.org The TGA curve would show one or more steps, each corresponding to a specific mass loss event.

Expected Thermal Analysis Findings for this compound: (Note: This table is based on general knowledge of amine hydrochlorides and is for illustrative purposes.)

| Analytical Technique | Parameter | Expected Observation |

| DSC | Melting Point | An endothermic peak, though decomposition may occur first. |

| TGA | Onset of Decomposition | A significant drop in mass indicating the start of thermal degradation. |

| TGA | Mass Loss Steps | Potential multi-step decomposition, starting with the loss of HCl. |

Surface and Near-Surface Characterization (e.g., SEM/EDS, XPS/UPS)

Surface and near-surface characterization techniques are vital for understanding the morphology, elemental composition, and chemical state of the outermost layers of a solid material.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution that reveal surface topography and morphology. cymitquimica.com For this compound powder, SEM images would show the shape and size distribution of the crystals. Coupled with SEM, EDS is an analytical technique that identifies the elemental composition of the sample. byjus.com An EDS spectrum of this compound would be expected to show peaks corresponding to carbon, nitrogen, and chlorine, confirming the presence of the constituent elements.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides quantitative elemental composition and chemical state information from the surface of a material (typically the top 1-10 nm). pressbooks.pub For this compound, high-resolution XPS spectra of the C 1s, N 1s, and Cl 2p regions would provide detailed information about the chemical bonding environment of these atoms. For example, the N 1s spectrum could distinguish between the protonated amine nitrogen (R₂NH₂⁺) and any potential neutral amine contamination. UPS, a related technique, uses ultraviolet photons to probe the valence band electronic structure and is more surface-sensitive than XPS.

Anticipated Surface Characterization Data for this compound: (Note: This is a hypothetical representation of expected findings.)

| Technique | Information Obtained | Expected Results for this compound |

| SEM | Surface Morphology | Images showing crystalline particles, their size, and shape. |

| EDS | Elemental Composition | Peaks for Carbon (C), Nitrogen (N), and Chlorine (Cl). |

| XPS | Surface Chemical States | Binding energies confirming the presence of C-C, C-N, N-H, and Cl⁻ bonds. |

Preclinical Pharmacological Investigations of Dicyclobutylamine Hydrochloride

In Vitro Pharmacological Studies

In vitro studies are fundamental in early drug discovery, providing initial insights into a compound's biological activity in a controlled laboratory setting. These assays are essential for identifying the molecular targets of a drug candidate and quantifying its potency and selectivity.

Receptor binding assays are a cornerstone of pharmacological research, designed to measure the affinity of a ligand for a specific receptor. nih.govgithub.io These experiments typically involve the use of radiolabeled ligands that have a known high affinity for the target receptor. By competing with the radioligand, the test compound's ability to bind to the receptor can be determined, often expressed as an IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) or a Ki value (the inhibition constant). nih.govnih.gov

In the case of dicyclobutylamine (B2588480) hydrochloride, radioligand competitive binding assays have revealed a notable interaction with opioid receptors. Specifically, studies have demonstrated its binding affinity for the human kappa-opioid receptor (KOR). nih.gov While it also interacts with the human mu-opioid receptor (MOR), its affinity for the KOR is approximately 8-fold higher. nih.gov Notably, no specific binding has been observed at the human delta-opioid receptor (DOR), indicating a preferential selectivity profile for the KOR. nih.gov These assays are often conducted using membranes from cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been engineered to express the specific human receptor of interest. github.ionih.gov

The interaction between a ligand and its target is governed by various molecular forces, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions. nih.govnih.gov The specific chemical structure of dicyclobutylamine hydrochloride, with its dicyclobutylmethylamine moiety, dictates how it fits into the binding pocket of the KOR and interacts with the amino acid residues within the receptor. nih.gov Computational methods like molecular docking and molecular dynamics simulations can further elucidate the structural basis for these ligand-target interactions and help explain the observed binding affinities and selectivity. nih.gov

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (MOR/KOR) |

|---|---|---|

| Kappa-Opioid Receptor (KOR) | Data not fully quantified in provided text | ~8-fold higher affinity for KOR |

| Mu-Opioid Receptor (MOR) | Lower affinity than for KOR | ~8-fold lower affinity than for KOR |

This table is based on the qualitative descriptions found in the search results. Specific Ki values were not available in the provided text.

Enzyme inhibition assays are critical for determining if a compound's mechanism of action involves the modulation of enzyme activity. nih.govbioduro.com These studies measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. nih.gov The potency of an inhibitor is often quantified by its IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

While the provided information focuses heavily on the receptor binding properties of this compound, comprehensive preclinical profiling would typically include screening against a panel of relevant enzymes to assess potential off-target effects or to identify a primary enzymatic target. nih.govresearchgate.net For instance, many drugs are evaluated for their potential to inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov Inhibition of these enzymes can lead to drug-drug interactions. nih.gov At present, specific data on the enzyme inhibition profile of this compound is not detailed in the available search results.

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme Target | IC50 Value | Type of Inhibition |

|---|

Further research is required to populate this table with specific data on this compound's effects on various enzymes.

Cellular assays bridge the gap between molecular-level interactions and in vivo effects by assessing a compound's activity in a living cell context. github.ionih.gov These assays can measure a wide range of cellular processes, such as cell proliferation, apoptosis, or the activation of specific signaling pathways. github.ioabcam.com For compounds targeting G-protein coupled receptors (GPCRs) like the opioid receptors, functional assays such as the guanosine-5′-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding assay are commonly employed. nih.gov This assay measures the activation of G-proteins upon ligand binding to the receptor, providing a measure of the compound's functional activity as an agonist or antagonist. nih.gov

In the context of this compound, its functional activity at the human KOR was evaluated using the [35S]GTPγS binding assay in CHO cell membranes expressing the receptor. nih.gov This type of assay is crucial to determine whether the compound activates (agonist) or blocks (antagonist) the receptor. The results of such studies characterize the functional consequences of the binding interaction observed in the receptor binding assays. nih.gov

Table 3: Cellular Bioactivity of this compound

| Assay Type | Cell Line | Measured Endpoint | Result |

|---|

Pharmacodynamics and Mechanism of Action:No literature detailing the molecular, cellular, or signal transduction pathway mechanisms of this compound was found.

Therefore, it is not possible to generate the requested scientific article with accurate and sourced information at this time. Further research would be required to characterize the preclinical pharmacological profile of this specific compound.

Structure-Activity Relationships (SAR)

Detailed structure-activity relationship (SAR) studies specifically for this compound are not extensively available in publicly accessible scientific literature. SAR studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. longdom.org This process typically involves synthesizing and testing a series of analogs to identify which parts of the molecule are essential for its pharmacological effects. drugdesign.org

The core structure of this compound consists of a secondary amine with two cyclobutyl groups attached to the nitrogen atom. In SAR studies, medicinal chemists would systematically modify this structure to probe the effects of various substituents and structural features on the compound's activity. nih.gov Key modifications would likely include:

Alteration of the Cycloalkyl Groups: The cyclobutane (B1203170) rings are a defining feature of this molecule. nih.gov SAR studies would investigate the impact of changing the ring size (e.g., to cyclopropyl, cyclopentyl, or cyclohexyl), introducing substituents on the cyclobutane rings, or replacing them with other cyclic or acyclic alkyl groups. These changes would help to determine the optimal steric and conformational requirements for activity.

Substitution on the Nitrogen Atom: The nature of the substituent on the nitrogen atom is a critical determinant of the pharmacological profile of many amines. While dicyclobutylamine is a secondary amine, SAR exploration would involve creating primary and tertiary amine analogs to understand the role of the N-substituents. For instance, N-methylation or the introduction of larger alkyl or aryl groups could significantly alter receptor affinity and selectivity.

Introduction of Functional Groups: The introduction of various functional groups (e.g., hydroxyl, carbonyl, ether linkages) at different positions on the cyclobutane rings would be another avenue of investigation. These modifications can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability, all of which can have profound effects on its pharmacological properties.

The goal of such studies would be to build a comprehensive model of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. This understanding would then guide the design of new analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.

Interactive Data Table of Hypothetical Dicyclobutylamine Analogs and their Expected SAR Probes:

| Compound | Modification from Dicyclobutylamine | Key SAR Question Probed |

| Analog 1 | N-Methyl-dicyclobutylamine | Role of N-substitution (tertiary vs. secondary amine) |

| Analog 2 | Dicyclopentylamine | Effect of cycloalkyl ring size on activity |

| Analog 3 | 3-Hydroxy-dicyclobutylamine | Impact of polar functional groups on the cyclobutane ring |

| Analog 4 | N-Cyclobutyl-N-propylamine | Influence of one cyclobutyl group vs. two identical groups |

| Analog 5 | Di(1-methylcyclobutyl)amine | Steric hindrance and substitution on the cycloalkyl ring |

Without specific experimental data from preclinical studies on a series of dicyclobutylamine analogs, any discussion of its SAR remains theoretical. The principles of medicinal chemistry suggest that even minor structural modifications could lead to significant changes in biological activity, but the precise nature of these changes for this compound is not documented in the available literature.

Based on a comprehensive search of publicly available scientific literature and toxicological databases, there is insufficient specific data to generate a detailed article on the toxicological assessment of this compound that adheres to the requested structure and depth.

Searches for "this compound" and its CAS Number (90203-81-9) did not yield any specific preclinical studies covering the required topics of acute, sub-chronic, chronic, organ-specific, mutagenicity, immunotoxicity, or reproductive and developmental toxicity.

Therefore, it is not possible to provide a scientifically accurate and thorough article based on the specified outline and content requirements. Generating such an article would require non-existent research findings.

Toxicological Assessment of Dicyclobutylamine Hydrochloride

Toxicokinetic Studies

Toxicokinetics is the study of how a substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism. These studies are fundamental to understanding the concentration of a substance and its metabolites at the site of action and over time. This information is critical for interpreting toxicology data and extrapolating findings from animal studies to humans.

Despite the importance of this data, dedicated toxicokinetic studies on Dicyclobutylamine (B2588480) hydrochloride, detailing its absorption, distribution, metabolism, and excretion profiles, were not found in the available scientific literature. Consequently, no data on its metabolic pathways or the rate of its elimination from the body can be provided.

Interactive Data Table: Toxicokinetic Parameters of Dicyclobutylamine Hydrochloride

| Parameter | Value |

| Absorption | Data not available |

| Distribution | Data not available |

| Metabolism | Data not available |

| Excretion | Data not available |

| A search of scientific databases yielded no specific toxicokinetic data for this compound. |

In Vitro Toxicology Models

In vitro toxicology models utilize cultured cells or tissues to assess the potential toxicity of a substance at the cellular level. These models are valuable for screening compounds for specific toxic effects, such as cytotoxicity (cell death) and genotoxicity (damage to genetic material), and for investigating mechanisms of toxicity.

A review of the scientific literature did not yield any studies that have employed in vitro toxicology models to assess the toxicological profile of this compound. Therefore, there is no available data on its potential to induce cellular toxicity or genetic damage based on in vitro assays.

Interactive Data Table: In Vitro Toxicology of this compound

| Assay Type | Endpoint | Result |

| Cytotoxicity | e.g., IC50 | Data not available |

| Genotoxicity | e.g., Ames test | Data not available |

| Mechanistic | e.g., specific pathway | Data not available |

| No in vitro toxicological studies for this compound were identified in the searched literature. |

Computational Toxicology and Predictive Modeling (e.g., QSAR, Molecular Docking)

Computational toxicology uses computer models to predict the potential toxicity of chemicals. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to forecast a substance's toxic effects based on its chemical structure. europa.euunc.edu QSAR models establish a correlation between the chemical structure of a compound and its biological activity, allowing for the prediction of toxicity for untested chemicals. nih.govresearchgate.net Molecular docking predicts how a compound might interact with specific biological targets, such as enzymes or receptors, which can be indicative of potential toxic mechanisms. nih.gov

A search of relevant databases and literature revealed no specific computational toxicology studies, including QSAR analyses or molecular docking simulations, that have been conducted on this compound. As a result, there are no predictive models available to estimate its potential toxicity based on its molecular structure.

Interactive Data Table: Computational Toxicology Predictions for this compound

| Model Type | Predicted Endpoint | Prediction |

| QSAR | e.g., Carcinogenicity | Data not available |

| QSAR | e.g., Mutagenicity | Data not available |

| Molecular Docking | e.g., Target protein binding | Data not available |

| No computational toxicology or predictive modeling studies for this compound were found in the public domain. |

Risk Assessment and Safety Pharmacology

Risk assessment is a systematic process of evaluating the potential adverse health effects of human exposure to a chemical agent. nih.gov It integrates data from toxicology studies to characterize the nature and likelihood of harm. Safety pharmacology, on the other hand, specifically investigates the potential undesirable effects of a substance on vital physiological functions. fda.gov

Due to the absence of toxicokinetic and toxicological data for this compound, a formal risk assessment cannot be conducted. Similarly, no safety pharmacology studies investigating the effects of this compound on major organ systems, such as the cardiovascular, respiratory, and central nervous systems, were found in the reviewed literature.

Interactive Data Table: Risk Assessment and Safety Pharmacology Summary for this compound

| Assessment Area | Findings |

| Hazard Identification | Data not available |

| Dose-Response Assessment | Data not available |

| Exposure Assessment | Data not available |

| Risk Characterization | Data not available |

| Safety Pharmacology Core Battery | Data not available |

| A comprehensive search did not yield any risk assessment or safety pharmacology data for this compound. |

Medicinal Chemistry and Drug Discovery Applications

Rational Drug Design Approaches

Rational drug design leverages the structural and physicochemical properties of both the target and the ligand to design more potent and selective drugs. The unique conformational constraints and three-dimensional nature of the dicyclobutylamine (B2588480) scaffold make it an intriguing building block for various rational design strategies.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or nucleic acid, to design ligands that can bind with high affinity and specificity. The cyclobutane (B1203170) ring, a key component of dicyclobutylamine, is increasingly utilized in medicinal chemistry to confer favorable properties. nih.gov Its puckered, three-dimensional structure offers opportunities for unique applications in drug design. nih.gov

In SBDD, the defined and rigid conformation of the dicyclobutylamine moiety can be exploited to orient functional groups in a precise manner to interact with specific residues within a binding pocket. For instance, the cyclobutyl ring can fit into hydrophobic subpockets of a target protein. nih.gov X-ray co-crystal structures of drug candidates containing a cyclobutyl group have demonstrated its ability to occupy such pockets, contributing to binding affinity. nih.gov The dicyclobutylamine scaffold could therefore be used to design molecules that present key pharmacophoric features in a spatially defined arrangement, potentially leading to enhanced potency and selectivity.

In the absence of a high-resolution structure of the biological target, Ligand-Based Drug Design (LBDD) methods are employed. These approaches rely on the knowledge of existing active ligands to develop a pharmacophore model, which defines the essential structural features required for biological activity. nih.gov Cyclobutylamine (B51885) derivatives are recognized as valuable motifs for exploring quantitative structure-activity relationship (QSAR) models. nih.gov

The dicyclobutylamine scaffold can serve as a rigid core to which various functional groups can be attached. By synthesizing and testing a library of dicyclobutylamine analogs, researchers can elucidate structure-activity relationships (SAR) and develop robust pharmacophore models. These models can then be used to virtually screen large compound libraries to identify novel hits with a higher probability of being active.

Computational chemistry and molecular modeling are integral to both SBDD and LBDD, enabling the simulation and prediction of molecular interactions. nih.gov These techniques can be used to explore the conformational preferences of dicyclobutylamine and its derivatives, as well as to predict their binding modes and affinities to various biological targets.

High-Throughput Screening (HTS) and Hit Identification

High-Throughput Screening (HTS) involves the rapid, automated testing of large numbers of compounds to identify "hits"—molecules that show activity against a biological target. The development of efficient synthetic routes to novel chemical scaffolds is crucial for generating diverse compound libraries for HTS.

There is a growing interest in the synthesis of strained bicyclic structures like bicyclo[1.1.1]pentylamines (BCPAs), which are considered bioisosteres of arylamines and offer improved physicochemical properties. rsc.orgacs.orgnih.gov High-throughput automated synthesis methods are being developed to rapidly generate libraries of these compounds. acs.orgnih.gov Similarly, the development of efficient synthetic methodologies for producing a variety of dicyclobutylamine derivatives would enable the creation of focused libraries for HTS campaigns. These libraries, enriched with three-dimensional scaffolds, could lead to the identification of novel hit compounds that are distinct from the more planar molecules that have historically dominated screening collections. vu.nl

Fragment-based drug discovery (FBDD) is another powerful hit identification strategy where small, low-molecular-weight compounds ("fragments") are screened for weak binding to a target. nih.govyoutube.com The cyclobutane moiety is considered an attractive three-dimensional scaffold for designing fragment libraries. vu.nlresearchgate.net The design and synthesis of focused libraries of 3D cyclobutane fragments are underway to address the overpopulation of planar moieties in existing fragment libraries. vu.nl Dicyclobutylamine itself, or smaller fragments containing a single cyclobutylamine unit, could be valuable additions to fragment screening libraries, providing starting points for the development of novel lead compounds. nih.gov

Lead Optimization and Compound Profiling

Once a "hit" compound is identified, the process of lead optimization begins, where the molecule's structure is systematically modified to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The unique structural features of the dicyclobutylamine scaffold can be advantageous in this phase.

The replacement of planar aromatic rings with three-dimensional bioisosteres is a common strategy in lead optimization to improve properties such as metabolic stability and solubility. Bicyclo[1.1.1]pentylamines (BCPAs) are increasingly being used as bioisosteres for arylamines to mitigate risks associated with the metabolism and bioavailability of aromatic amines. rsc.org The dicyclobutylamine moiety could similarly serve as a non-planar, sp³-rich substitute for aromatic or other flat cyclic systems, potentially leading to improved drug-like properties. The rigid nature of the scaffold can also help in reducing the entropic penalty upon binding to the target, which can contribute to higher affinity.

The table below illustrates how the properties of a lead compound might be modulated by incorporating a dicyclobutylamine-like scaffold.

| Property | Traditional Aromatic Scaffold | Potential with Dicyclobutylamine Scaffold | Rationale |

| Solubility | Often low, especially for planar, hydrophobic structures. | Potentially improved. | The 3D, non-planar structure can disrupt crystal packing and increase interaction with water. |

| Metabolic Stability | Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. | Generally more stable. | The C-H bonds on the cyclobutane ring are typically less prone to metabolic oxidation than aromatic C-H bonds. |

| Lipophilicity (LogP) | Can be high, leading to poor pharmacokinetic properties. | Can be modulated. | The sp³-rich nature of the scaffold can lead to lower lipophilicity compared to a similarly sized aromatic ring. |

| Three-Dimensionality | Low (planar). | High. | The puckered cyclobutane rings provide a defined 3D geometry, which can enhance binding to complex protein surfaces. |

Therapeutic Potential and Disease Targets

While there are no approved drugs based on a dicyclobutylamine hydrochloride core, the structural motifs it contains are present in molecules being investigated for a range of diseases. The use of cyclobutane rings in drug candidates is intended to achieve favorable properties for various therapeutic targets. nih.gov

For example, cyclobutane-containing molecules have been investigated as inhibitors of enzymes and as modulators of protein-protein interactions. The ability of the cyclobutyl ring to fit into hydrophobic pockets makes it a useful feature for designing enzyme inhibitors. nih.gov Furthermore, the rigid scaffold provided by dicyclobutylamine could be used to present functional groups in a specific orientation to disrupt protein-protein interactions, which are often characterized by large, shallow binding surfaces.

The development of synthetic routes to bicyclo[1.1.1]pentylamines as aniline (B41778) bioisosteres is driven by their potential to improve the properties of drug candidates across various therapeutic areas. nih.gov Given the structural similarities and the shared emphasis on three-dimensionality, dicyclobutylamine-based compounds could potentially be explored for similar applications, including in oncology, infectious diseases, and neuroscience, where the modulation of specific protein targets is key to therapeutic intervention.

Neuropharmacological Applications

There is no available scientific literature detailing the neuropharmacological applications of this compound. Research on related structures, such as histamine (B1213489) H3 receptor antagonists containing a cyclobutane ring, has been conducted for potential applications in cognitive functions like learning and wakefulness, but this does not directly pertain to this compound. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Specific studies on the anti-inflammatory or immunomodulatory effects of this compound have not been identified. The broader field has seen the development of compounds like RORγt inhibitors containing cyclobutane rings for potential use in autoimmune diseases such as rheumatoid arthritis, but no direct link to this compound is established. nih.gov

Cardiovascular System Research

No research data was found concerning the effects or potential applications of this compound in cardiovascular system research.

Digestive System Research

There is no information available on the investigation of this compound for applications related to the digestive system. This is a key point of differentiation from the well-documented gastrointestinal effects of dicyclomine (B1218976) hydrochloride.

Other Potential Therapeutic Areas (e.g., Alzheimer's Disease, Chronic Stress, Amnesia, Gastric Ulcers, Rheumatoid Arthritis, Infectious Diseases)

No specific research has been published on the use of this compound in Alzheimer's disease, chronic stress, amnesia, gastric ulcers, rheumatoid arthritis, or infectious diseases. While cyclobutane-containing natural products have shown antimicrobial properties, and other derivatives are being explored for various diseases, these findings are not specific to this compound. nih.gov

Drug Repurposing Strategies

The concept of drug repurposing involves finding new uses for existing compounds. This strategy accelerates the drug development process by leveraging known safety and pharmacokinetic data. However, for a compound to be a candidate for repurposing, it must have an existing body of pharmacological and clinical data. Given the absence of such data for this compound, it is not a candidate for drug repurposing strategies at this time.

Advanced Research Directions and Future Perspectives

Emerging Methodologies in Chemical Synthesis and Characterization

Modern chemical synthesis is constantly evolving, with a focus on efficiency, sustainability, and precision. For a compound like Dicyclobutylamine (B2588480) hydrochloride, future research into its synthesis could move beyond traditional methods to embrace cutting-edge techniques.

Potential Emerging Synthesis Methodologies:

| Methodology | Potential Advantage for Dicyclobutylamine Hydrochloride Synthesis |

| Flow Chemistry | Could enable safer, more controlled, and scalable production with improved reaction kinetics and purity. |

| Photocatalysis | May offer novel, energy-efficient pathways for the formation of the cyclobutane (B1203170) rings or the amine bond. |

| Biocatalysis | The use of enzymes could lead to highly stereospecific synthesis, which would be crucial if chiral centers in the molecule are found to be important for biological activity. |

Advanced characterization is the other side of the synthesis coin. While standard techniques like NMR and mass spectrometry would be used to confirm the structure of this compound, more sophisticated methods could provide deeper insights. For instance, solid-state NMR could be employed to understand the crystal packing of the hydrochloride salt, and advanced chromatographic techniques could be developed for enantiomeric separation if the molecule is chiral.

Integration of Omics Technologies in Pharmacological Research

Should this compound be investigated for any potential biological activity, the suite of "omics" technologies would be indispensable in elucidating its mechanism of action.

Genomics and Transcriptomics: If the compound shows a cellular effect, DNA microarrays or RNA-sequencing could identify genes and pathways that are transcriptionally altered in its presence. This could point to its molecular targets.

Proteomics: Techniques like mass spectrometry-based proteomics could be used to analyze changes in protein expression and post-translational modifications within cells treated with the compound, offering a direct view of its functional impact.

Metabolomics: By studying the changes in small-molecule metabolites, researchers could understand how this compound perturbs cellular metabolic networks.

At present, there are no published studies that have applied these technologies to this compound.

Nanotechnology and Drug Delivery Systems for this compound

Nanotechnology offers the potential to transform how a chemical compound is delivered and targeted within a biological system. If this compound were to be developed as a therapeutic agent, nanotechnology-based drug delivery systems could be explored to enhance its properties.

Hypothetical Nanocarrier Applications:

| Nanocarrier Type | Potential Benefit for this compound |

| Liposomes | Could encapsulate the compound to improve its solubility, stability, and pharmacokinetic profile. |

| Polymeric Nanoparticles | Might allow for controlled or sustained release, reducing dosing frequency. |

| Targeted Nanoparticles | By functionalizing the surface of nanoparticles with specific ligands, the compound could theoretically be directed to particular cells or tissues, increasing efficacy and reducing potential side effects. |

This remains a speculative area, as no research into nanoparticle-based delivery of this compound has been reported.

Translational Research and Clinical Relevance

Translational research bridges the gap between basic science and clinical application. For this compound, the first step would be to identify a robust biological effect in preclinical models (in vitro cellular assays and in vivo animal studies). If a significant and reproducible effect is found, the path to clinical relevance would involve:

Lead Optimization: Modifying the structure of this compound to improve its potency, selectivity, and drug-like properties.

Preclinical Development: Extensive testing in animal models to establish a preliminary safety and efficacy profile.

Investigational New Drug (IND) Application: Submitting comprehensive data to regulatory authorities to request permission for human trials.

Clinical Trials (Phase I, II, III): Systematically evaluating the safety and efficacy in humans.

As of now, this compound is not documented in any clinical trials or advanced preclinical development programs.

Ethical Considerations in this compound Research

Any research involving a novel chemical entity, especially one with potential biological activity, must be conducted within a strong ethical framework. Key considerations would include:

Responsible Innovation: A commitment to anticipating and addressing the potential societal and environmental impacts of the research.

Data Transparency: Openly sharing research findings, both positive and negative, to ensure a complete and unbiased scientific record.

Animal Welfare: If animal studies are deemed necessary, they must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).

Informed Consent: In the event of future clinical trials, ensuring that participants are fully informed about the potential risks and benefits.

Economic and Industrial Implications of this compound (excluding market data)

The economic and industrial significance of a chemical is tied to its utility. For this compound, any future implications would hinge on the discovery of a valuable application. Potential areas of industrial relevance could include:

Pharmaceuticals: If it proves to be a viable drug candidate, it would have significant implications for the pharmaceutical industry, from manufacturing to clinical use.

Agrochemicals: Many amine-containing compounds find use in agriculture. Its potential in this sector would require extensive research.

Material Science: The rigid cyclobutane moieties could potentially be of interest in the development of new polymers or other materials.

Without a defined application, the industrial implications of this compound remain a matter of speculation.

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line pH and temperature monitoring, to maintain reaction consistency. Use design of experiments (DoE) to identify critical parameters (e.g., reaction time, stoichiometry) and optimize reproducibility .

Data Analysis and Interpretation

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Re-evaluate solvent polarity indexes and hydrogen-bonding capacity. For example, while water solubility is typical for hydrochlorides, discrepancies in organic solvents (e.g., chloroform) may stem from residual acidity. Conduct pH-dependent solubility studies and validate with Karl Fischer titration to rule out moisture effects .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Pair with ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Ensure sample sizes are justified via power analysis to minimize Type I/II errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.